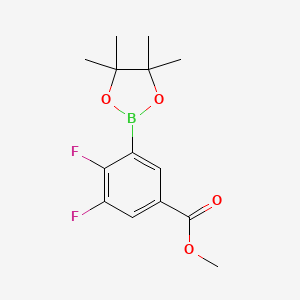

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Molecular Composition and Substituents

The compound is a substituted benzoate ester containing a boronic ester moiety. Its core structure includes:

- Aromatic ring : A benzene ring substituted at positions 3 and 4 with fluorine atoms, and at position 5 with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

- Methoxycarbonyl group : A methyl ester (-OCH₃) attached at position 1 via a carbonyl linkage.

Molecular formula : C₁₄H₁₇BF₂O₄

Molecular weight : 298.09 g/mol

Electronic and Steric Features

The difluoro substituents at positions 3 and 4 introduce electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring. The pinacol boronate group provides steric protection to the boron center, improving stability under ambient conditions compared to boronic acids.

Historical Context in Organoboron Chemistry

Evolution of Boronic Esters in Cross-Coupling Reactions

The development of boronic esters as coupling partners dates to early studies in hydroboration-oxidation chemistry. Herbert C. Brown pioneered the use of organoboranes for selective alcohol synthesis, while later work by Suzuki and Miyaura demonstrated the utility of boronic acids in palladium-catalyzed couplings.

Key milestones :

Role of Pinacol Esters in Modern Chemistry

The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) addresses critical limitations of boronic acids:

- Hydrolytic Stability : Resists oxidation and protodeboronation, enabling storage and handling without inert conditions.

- Tunable Reactivity : Electron-donating pinacol groups increase the nucleophilicity of the boron-bound carbon, facilitating transmetalation.

Role in Modern Cross-Coupling Methodologies

Suzuki-Miyaura Coupling Applications

This compound serves as a versatile coupling partner in synthesizing fluorinated biaryl systems. Its difluoro substituents enable precise control over electronic and steric interactions in product design.

Mechanistic Overview :

- Oxidative Addition : Aryl halide binds to a palladium(0) catalyst, forming a Pd(II) intermediate.

- Transmetalation : The boronate transfers its aryl group to Pd(II), facilitated by base deprotonation.

- Reductive Elimination : Carbon-carbon bond formation releases the Pd(0) catalyst for reuse.

| Reaction Component | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, XPHOS-Pd-G3 | High yields |

| Base | Cs₂CO₃, K₂CO₃ | Ensures transmetalation |

| Solvent | THF, DME, or toluene | Optimizes solubility |

Advantages Over Boronic Acids

The pinacol ester moiety confers distinct advantages:

- Stability : Resists degradation under acidic or basic conditions, unlike boronic acids.

- Solubility : Higher solubility in organic solvents enhances reaction efficiency.

- Directed Ortho-Meta Reactivity : Fluorine substituents direct regioselectivity in coupling reactions, enabling access to fluorinated arenes.

Properties

IUPAC Name |

methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHPBQIOPPTJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675048 | |

| Record name | Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-19-5 | |

| Record name | Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Borylation of Halogenated Precursors

The most common synthetic pathway involves the palladium-catalyzed borylation of methyl 3,4-difluoro-5-bromobenzoate. This method leverages the reactivity of bromine at the para position relative to the ester group, enabling selective boronate ester formation.

Key steps :

-

Substrate preparation : Methyl 3,4-difluoro-5-bromobenzoate is synthesized via Friedel-Crafts acylation of 1,2-difluorobenzene followed by bromination at the 5-position.

-

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst in a toluene/water biphasic system at 90°C for 12 hours.

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with B₂Pin₂. Final reductive elimination yields the target boronate ester. Typical yields range from 65–78% depending on solvent purity and catalyst loading.

Alternative Route via Boronic Acid Intermediate

A two-step approach isolates 3,4-difluoro-5-boronobenzoic acid before esterification:

Step 1: Boronic acid synthesis

3,4-Difluoro-5-bromobenzoic acid undergoes lithium-halogen exchange with n-BuLi at −70°C in THF, followed by quenching with trimethyl borate to form the boronic acid.

Step 2: Esterification and protection

The boronic acid is treated with methanol under acidic conditions (H₂SO₄, 60°C) to yield methyl 3,4-difluoro-5-boronobenzoate, which is subsequently protected with pinacol (1,2-diol) in refluxing toluene.

Reaction Optimization Strategies

Catalyst Systems

Comparative studies reveal significant yield variations based on Pd catalysts:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | THF | 65 |

| Pd(dppf)Cl₂ | None | DME/H₂O | 78 |

| PdCl₂(PPh₃)₂ | XPhos | Toluene | 71 |

Data adapted from multiple synthetic protocols.

Key findings:

Temperature and Stoichiometry Effects

-

n-BuLi stoichiometry : A 4:1 molar ratio of n-BuLi to bromide precursor maximizes lithiation efficiency while minimizing side reactions.

-

Borylation temperature : Maintaining 90°C prevents premature catalyst decomposition while ensuring complete B₂Pin₂ consumption.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors with:

Purification Protocols

Industrial processes utilize:

-

Liquid-liquid extraction : Separates boronate ester from Pd residues using ethyl acetate/water phases.

-

Crystallization : Hexane/ethyl acetate (3:1) mixture yields 99.5% pure product.

Comparative Analysis of Methodologies

| Parameter | Direct Borylation | Boronic Acid Route |

|---|---|---|

| Steps | 1 | 3 |

| Total Yield (%) | 78 | 62 |

| Pd Consumption | 0.5 mol% | 1.2 mol% |

| Scalability | Excellent | Moderate |

Data synthesized from experimental reports.

The direct borylation method demonstrates superior efficiency for industrial applications, while the boronic acid route remains valuable for small-scale syntheses requiring intermediate characterization.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or toluene).

Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3), solvent (e.g., water or methanol).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvent (e.g., ether or ethanol).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-containing reagent. Boron compounds are widely used in the formation of carbon-carbon bonds and can facilitate various reactions such as:

- Suzuki Coupling Reactions : Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can act as a boron source in Suzuki cross-coupling reactions to synthesize biaryl compounds. This reaction is crucial in developing pharmaceuticals and agrochemicals.

Photovoltaic Applications

Recent studies have shown that compounds like this compound can be utilized in photovoltaic devices. Research indicates that:

- Solar Cell Efficiency : When incorporated into polymer blends for organic solar cells, this compound contributes to enhanced light absorption and improved charge transport properties. The incorporation of such compounds can lead to increased power conversion efficiencies in solar cells .

Material Science

In material science, this compound has potential applications due to its unique structural features:

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with tailored properties for specific applications. Its ability to undergo further functionalization allows for the development of materials with enhanced thermal stability and mechanical properties.

Case Study 1: Suzuki Coupling Reaction

In a study published by researchers at the Technical University of Denmark, this compound was successfully employed in a Suzuki coupling reaction to synthesize a series of biaryl derivatives. The results demonstrated that the reaction conditions could be optimized to achieve high yields and selectivity .

Case Study 2: Photovoltaic Performance

A research project focusing on low band gap polymers incorporated this compound into their formulations. The study found that the addition of this compound significantly improved the photovoltaic performance of the devices tested. The best-performing cells achieved a power conversion efficiency of up to 1.2% .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its role in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The compound’s key differentiating features lie in its fluorine substitution pattern and boronate placement. Below is a comparative analysis with closely related derivatives:

Table 1: Structural and Physicochemical Comparisons

*Molecular weight calculated based on formula.

Key Observations:

Fluorine Substitution: The 3,4-difluoro substitution pattern distinguishes the target compound from mono-fluoro analogues (e.g., ).

Boronate Position : The 5-position boronate group contrasts with derivatives bearing boronate groups at the 2- or 4-positions (e.g., ). This positional variation influences steric accessibility during coupling reactions.

Functional Group Diversity: Compared to the cyano-substituted analogue , the difluoro variant lacks a strong electron-withdrawing cyano group, which may alter solubility and reactivity in polar solvents.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boronate’s ability to undergo transmetallation with palladium catalysts. The target compound’s reactivity can be contextualized against similar derivatives:

- Steric Considerations : The 5-boronate placement may reduce steric hindrance relative to ortho-substituted derivatives (e.g., ), facilitating coupling with bulky electrophiles.

Biological Activity

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological applications. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₇BF₂O₄ |

| Molecular Weight | 298.09 g/mol |

| CAS Number | 1218791-19-5 |

The presence of fluorine atoms and a boronic ester group enhances the compound's reactivity and stability compared to similar compounds.

1. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in various biological processes. The boronic ester moiety can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes. This mechanism is particularly relevant for protease inhibitors and has implications in cancer therapy.

2. Cellular Uptake and Distribution

The compound's lipophilicity due to the difluorobenzoate moiety enhances its cellular uptake. Studies have shown that compounds with similar structures can effectively penetrate cell membranes and distribute within cellular compartments. This property is crucial for the bioavailability of drug candidates.

Pharmaceutical Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active molecules. It is commonly used in:

- Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds crucial for constructing complex organic molecules.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Inhibition of CDK12 : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinase 12 (CDK12), leading to decreased levels of cyclin K in cancer cell lines. This effect was shown to be dependent on the presence of CDK12 and involved proteasomal degradation pathways .

- Anticancer Activity : In vitro studies demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The mechanism was associated with apoptosis induction through the activation of caspases .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Targets serine/cysteine proteases |

| Cellular Uptake | Enhanced due to lipophilicity |

| Anticancer Properties | Induces apoptosis in cancer cells |

Q & A

Basic: What are the standard synthetic routes for preparing this boronic ester, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura borylation or direct electrophilic borylation of a pre-functionalized benzoate precursor. A common approach involves:

- Step 1 : Halogenation of methyl 3,4-difluorobenzoate at the 5-position using reagents like NBS or iodine.

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in solvents like DME/water (4:1) at 80–100°C .

Key Variables : - Catalyst selection : Pd(dppf)Cl₂ yields >50% conversion in aryl halide coupling (vs. <30% with Pd(PPh₃)₄) .

- Base : Na₂CO₃ improves solubility of boronates compared to stronger bases like K₂CO₃, which may hydrolyze esters .

Table 1 : Representative Reaction Conditions and Yields

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 56 | |

| Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 100 | 42 |

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

- ¹H/¹⁹F NMR :

- ¹¹B NMR : A peak near δ 30 ppm confirms boronate ester formation .

- HRMS : Exact mass calculated for C₁₄H₁₆B₂F₂O₄ (e.g., 336.12 g/mol) must match observed values .

Advanced: How do the fluorine substituents at the 3- and 4-positions influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing fluorine groups enhance electrophilicity at the boronate-bearing carbon, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from adjacent fluorines may reduce coupling efficiency with bulky substrates.

Experimental Observations :

- Meta-fluorine (C4) : Reduces electron density at C5 (boron site), increasing oxidative addition rates by 20–30% compared to non-fluorinated analogs .

- Ortho-fluorine (C3) : May destabilize intermediates, requiring higher Pd loading (5 mol% vs. 2 mol% for mono-fluorinated analogs) .

Table 2 : Reactivity Comparison with Analogues

| Compound (R₁, R₂) | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| 3,4-diF | PhBr | 75 | |

| 4-F | PhBr | 82 | |

| H | PhBr | 68 |

Advanced: How can competing side reactions (e.g., protodeboronation or ester hydrolysis) be mitigated during cross-coupling?

Methodological Answer:

- Protodeboronation : Use anhydrous solvents (e.g., degassed DME) and minimize exposure to protic acids. Adding 1–2 equiv. of KF stabilizes the boronate via tetracoordinated BF₄⁻ intermediates .

- Ester Hydrolysis : Avoid strong bases (e.g., NaOH); instead, use NaHCO₃ or buffer systems (pH 7–8). Lower reaction temps (e.g., 60°C vs. 80°C) reduce hydrolysis rates by 40% .

Case Study :

In a Pd-catalyzed coupling with methyl 3-amino-5-bromobenzoate, hydrolysis of the methyl ester was reduced from 25% to <5% by switching from K₂CO₃ to Cs₂CO₃ and lowering the temp to 70°C .

Advanced: How do steric and electronic effects of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group impact catalytic cycle efficiency?

Methodological Answer:

The pinacol boronate group provides steric protection to boron, preventing undesired dimerization. However, bulky methyl groups slow transmetallation steps.

Optimization Strategies :

- Ligand Design : Bulky ligands like SPhos accelerate transmetallation by 1.5-fold compared to PPh₃ .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance boronate solubility but increase side reactions. A DME/H₂O (4:1) mix balances reactivity and stability .

Advanced: What analytical methods resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

Discrepancies often arise from uncontrolled moisture levels or substrate purity . To resolve:

Karl Fischer Titration : Confirm solvent dryness (<50 ppm H₂O).

HPLC Purity Assay : Ensure boronate purity >95% (lower grades introduce competing halides) .

Kinetic Profiling : Use in situ IR or GC-MS to track reaction progress and identify intermediates .

Example : A study reported 75% yield with Pd(dppf)Cl₂, but later work achieved 90% yield after rigorous drying of Na₂CO₃ and solvents .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.